Mechanism of action of 6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol in vitro
Mechanism of action of 6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol
Abstract
This technical guide provides a comprehensive analysis of the potential in vitro mechanisms of action of the novel heterocyclic compound, 6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol. While direct experimental data for this specific molecule is not extensively available in public literature, this document extrapolates its likely biological activities based on the well-documented pharmacology of the pyridazine scaffold, the 2,5-dimethoxyphenyl moiety, and the reactive thiol group. The primary proposed mechanisms include the inhibition of phosphodiesterase (PDE) and cyclooxygenase (COX) enzymes, as well as potential redox modulation via its thiol group. This guide details the theoretical underpinnings of these potential actions and provides robust, step-by-step experimental protocols for their in vitro validation. The content herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of novel pyridazine derivatives.
Introduction: Deconstructing the Therapeutic Potential of a Privileged Scaffold
The pyridazine ring system is a prominent "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1] The two adjacent nitrogen atoms within the six-membered ring confer unique physicochemical properties that facilitate diverse biological interactions.[1] The subject of this guide, 6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol, integrates three key structural features, each suggesting a potential avenue for therapeutic intervention:
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The Pyridazine Core: This heterocyclic motif is a cornerstone of numerous biologically active compounds, including those with anti-inflammatory, anticancer, and cardiovascular effects.[2]
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The 2,5-Dimethoxyphenyl Group: This substituent is found in molecules targeting a range of proteins, including phosphodiesterases and serotonin receptors, suggesting it plays a key role in target recognition and binding.[3][4]
-
The 3-Thiol Group: The sulfhydryl (-SH) group is a potent nucleophile and is redox-active.[5] This functionality suggests the potential for covalent interactions with target proteins or modulation of the cellular redox environment.[6]
This guide will dissect the potential mechanisms of action stemming from this unique combination of structural features and provide the experimental frameworks necessary to validate these hypotheses.
Proposed Mechanism I: Inhibition of Phosphodiesterase (PDE) Signaling
Expertise & Experience: The Rationale for Investigating PDE Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] The inhibition of specific PDE isoforms is a clinically validated strategy for treating a range of conditions, including congestive heart failure (PDE3 inhibitors), inflammatory disorders like COPD (PDE4 inhibitors), and erectile dysfunction (PDE5 inhibitors).[8] Structurally related pyridazine derivatives, particularly those bearing a dimethoxyphenyl substituent, have been identified as potent PDE inhibitors.[3] For instance, (R)-3-(2,5-dimethoxy phenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[3][8][9]triazolo[4,3-b]pyridazine has been shown to be a highly potent inhibitor of PDE4A.[3] This precedent strongly suggests that 6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol is a prime candidate for investigation as a PDE inhibitor.
Signaling Pathway Overview
The inhibition of PDEs leads to an accumulation of intracellular cAMP or cGMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. This cascade of events ultimately modulates a variety of cellular functions, including inflammation, smooth muscle relaxation, and cardiac contractility.[8]
Caption: Proposed PDE inhibitory mechanism.
Experimental Protocol: In Vitro PDE Inhibition Assay (Fluorescence Polarization)
This protocol describes a self-validating system for determining the inhibitory potency (IC₅₀) of the test compound against various PDE isoforms.
Principle: This assay measures the displacement of a fluorescently labeled cAMP or cGMP tracer from a PDE-specific antibody. When the tracer is bound to the antibody, it has a high fluorescence polarization (FP). PDE activity hydrolyzes the cyclic nucleotides, preventing them from binding to the antibody, thus resulting in a low FP signal. An inhibitor will prevent this hydrolysis, maintaining a high FP signal.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE3B, PDE4D, PDE5A)
-
Fluorescein-labeled cAMP (FCAMP) and cGMP (FCGMP)
-
PDE-specific binding partners/antibodies
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Assay buffer (e.g., 1x HBSS, 25 mM HEPES, 0.1% BSA, pH 7.4)
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Test compound: 6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol, dissolved in DMSO
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Positive controls: Isoform-specific inhibitors (e.g., Cilostamide for PDE3, Rolipram for PDE4, Sildenafil for PDE5)
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384-well, low-volume, black microplates
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Microplate reader with FP capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 1 mM. Then, create intermediate dilutions in assay buffer. The final DMSO concentration in the assay should be ≤ 1%.
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Reaction Setup:
-
Add 5 µL of assay buffer (for total signal) or positive control to control wells.
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Add 5 µL of the diluted test compound to the experimental wells.
-
Add 5 µL of a pre-mixed enzyme/substrate solution containing the specific PDE isoform and the corresponding fluorescent cyclic nucleotide (FCAMP or FCGMP).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
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Termination & Detection:
-
Add 10 µL of a "stop" solution containing the binding partner/antibody to all wells.
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Incubate for another 2 hours at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the high (no enzyme) and low (no inhibitor) controls.
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Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Data Presentation: Hypothetical PDE Inhibition Profile
| PDE Isoform | Test Compound IC₅₀ (nM) | Reference Inhibitor IC₅₀ (nM) |
| PDE3B | >10,000 | Cilostamide: 25 |
| PDE4D | 150 | Rolipram: 90 |
| PDE5A | 850 | Sildenafil: 5 |
Proposed Mechanism II: Inhibition of Cyclooxygenase (COX) Enzymes
Expertise & Experience: The Rationale for Investigating COX Inhibition
The pyridazinone core is a well-established pharmacophore in the design of anti-inflammatory agents, with some derivatives acting as potent and selective inhibitors of COX-2. The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] Selective COX-2 inhibition is a desirable therapeutic goal as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme. Given that the pyridazine scaffold of the test compound is closely related to the pyridazinone core of known COX inhibitors, evaluating its activity against these enzymes is a logical step.
Signaling Pathway Overview
COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various other prostaglandins and thromboxanes that drive the inflammatory response.
Caption: Proposed COX inhibitory mechanism.
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
Principle: This assay measures the peroxidase activity of COX. The peroxidase component is activated by the product of the cyclooxygenase reaction (PGG₂) and catalyzes the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
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N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
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Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) dissolved in DMSO
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare working solutions of COX-1 and COX-2 in assay buffer containing heme. Prepare serial dilutions of the test compound and reference inhibitors.
-
Reaction Incubation:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme solution (COX-1 or COX-2).
-
Add 10 µL of the diluted test compound or reference inhibitor.
-
Incubate the mixture for 10 minutes at 37°C.
-
-
Initiation and Detection:
-
Add 10 µL of TMPD solution.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately read the absorbance at 595 nm every minute for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of concentration and fit to a dose-response curve to calculate the IC₅₀ for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).
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Data Presentation: Hypothetical COX Inhibition Profile
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | 85 | 1.2 | 70.8 |
| Celecoxib (Ref.) | >100 | 0.04 | >2500 |
| Indomethacin (Ref.) | 0.02 | 0.5 | 0.04 |
Potential Role of the Thiol Group: Redox Modulation
Expertise & Experience: The Rationale for Investigating Thiol Reactivity
The presence of a thiol (-SH) group introduces a distinct chemical reactivity profile compared to a typical pyridazinone. Thiols are strong nucleophiles and can participate in thiol-disulfide exchange reactions with cysteine residues in proteins.[6] This interaction can be reversible and is a key mechanism of redox regulation in cells.[11] The thiol group could potentially form a covalent bond with a target protein or act as an antioxidant by scavenging reactive oxygen species (ROS).[5] Therefore, characterizing the reactivity of this thiol group is essential for a complete mechanistic understanding.
Reaction Diagram: Thiol-Disulfide Exchange
Caption: Generic thiol-disulfide exchange reaction.
Experimental Protocol: DTNB (Ellman's Reagent) Assay for Thiol Reactivity
Principle: This assay quantifies the presence of free thiol groups. 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with a free thiol to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color and can be quantified by measuring its absorbance at 412 nm. By monitoring the consumption of a known thiol (like glutathione) in the presence of the test compound, one can infer the test compound's thiol reactivity or "thiol-modifier" effect.[12]
Materials:
-
DTNB (Ellman's Reagent)
-
Reduced Glutathione (GSH)
-
Assay Buffer (e.g., 100 mM phosphate buffer, 1 mM EDTA, pH 7.4)
-
Test compound dissolved in DMSO
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Setup: In a 96-well plate, prepare solutions containing assay buffer and a fixed concentration of GSH (e.g., 100 µM).
-
Compound Addition: Add varying concentrations of the test compound to the wells. Include a control with no test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for any reaction between the test compound and GSH.
-
Color Development: Add a solution of DTNB to all wells. The final concentration of DTNB should be in excess of the initial GSH concentration.
-
Measurement: Immediately measure the absorbance at 412 nm.
-
Data Analysis: A decrease in the absorbance at 412 nm in the presence of the test compound compared to the control indicates that the test compound has reacted with or oxidized the GSH, thus reducing the number of free thiols available to react with DTNB. The results can be expressed as the percentage of GSH consumed at each concentration of the test compound.
Cellular Validation: In Vitro Cytotoxicity Assessment
To contextualize the enzymatic data, it is crucial to assess the compound's effect on whole cells. A standard cytotoxicity assay, such as the MTT assay, provides a baseline understanding of the compound's impact on cell viability and proliferation.[1]
Workflow: MTT Assay for Cell Viability
Caption: MTT assay experimental workflow.
Experimental Protocol: MTT Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., RAW 264.7 for inflammation studies, or a cancer cell line like MCF-7)
-
Complete cell culture medium
-
Test compound in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well sterile cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Summary and Future Directions
The structural features of 6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol suggest a high probability of activity as an inhibitor of phosphodiesterases and/or cyclooxygenase enzymes, with the thiol group potentially contributing to its mechanism through redox modulation or covalent interactions. The experimental protocols detailed in this guide provide a clear and robust framework for the initial in vitro characterization of this compound.
Future experimental validation should focus on:
-
Broad-Panel Screening: Test the compound against a comprehensive panel of PDE and kinase enzymes to determine its selectivity profile.
-
Target Engagement Assays: Utilize cell-based assays (e.g., measuring intracellular cAMP/cGMP levels or prostaglandin E2 production) to confirm that the compound engages its target in a cellular context.
-
Mechanism of Thiol Interaction: Employ mass spectrometry-based approaches to identify potential covalent adducts with target proteins.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound (e.g., replacing the thiol with a hydroxyl or amine group) to elucidate the specific contribution of each functional group to its biological activity.
By systematically applying these in vitro methodologies, the scientific community can effectively elucidate the mechanism of action of 6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol and determine its potential as a novel therapeutic agent.
References
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- (April 13 2020) The Thiol-Modifier Effects of Organoselenium Compounds and Their Cytoprotective Actions in Neuronal Cells. PubMed.
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- Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padova.
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